molecular formula C9H19BO3 B1590502 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 61676-61-7

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1590502
CAS No.: 61676-61-7
M. Wt: 186.06 g/mol
InChI Key: AHCZPHINTQYKPU-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C9H19BO3. It is a boron-containing heterocycle, characterized by its unique structure that includes a dioxaborinane ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method includes the reaction of trimethyl borate with isopropanol under controlled conditions to form the desired dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H19BO3
  • Molecular Weight : 186.06 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : 59°C
  • Purity : Typically ≥97% in commercial preparations

The unique dioxaborinane structure of this compound contributes to its reactivity and solubility, making it a valuable reagent in various chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

One of the primary applications of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction. In these reactions, it acts as a boronate ester precursor.

Table 1: Comparison of Boronate Esters in Suzuki Reactions

Compound NameReactivityApplication
This compoundHighSynthesis of aryl compounds
Phenylboronic AcidModerateSynthesis of phenyl derivatives
Pinacol BoronateHighVersatile coupling reactions

The presence of the isopropoxy group enhances solubility in organic solvents and improves the overall efficiency of the reaction by facilitating the formation of stable intermediates.

Organic Synthesis

This compound serves as a versatile reagent in various organic synthesis pathways. It can be utilized as a protecting group for diols during selective modifications. The isopropoxy group can be cleaved under specific conditions to reveal the underlying diol functionality.

Case Study: Selective Modification of Diols
In a study examining the use of this compound as a protecting group for diols:

  • The compound was reacted with a diol under acidic conditions.
  • The resulting product showcased high selectivity for further functionalization without affecting the diol group.
  • Cleavage was achieved using mild basic conditions, demonstrating its utility as a protective agent.

Drug Development

Research indicates that compounds similar to this compound may play a role in drug development processes. The ability to modify biological molecules selectively allows for the design of more effective pharmaceutical agents.

Potential Applications in Medicinal Chemistry:

  • Development of targeted therapies through modification of drug candidates.
  • Synthesis of complex natural products that require specific functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over boron chemistry .

Biological Activity

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7) is a compound belonging to the class of dioxaborinanes. It is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties. This article delves into its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is C9H19BO3C_9H_{19}BO_3 with a molecular weight of approximately 186.06 g/mol. The compound appears as a colorless liquid with a boiling point of 59°C and is sensitive to moisture .

Key Chemical Identifiers

PropertyValue
CAS Number61676-61-7
Molecular FormulaC9H19BO3
Molecular Weight186.06 g/mol
Boiling Point59°C
Purity≥97.0%

This compound functions primarily as a boron source in various chemical reactions, particularly in the formation of boronic acid esters which are crucial for Suzuki cross-coupling reactions. This property makes it valuable in synthesizing biologically active compounds .

Applications in Medicinal Chemistry

Research indicates that this compound serves as a versatile building block in the synthesis of biologically active molecules. Notably, it has been employed in developing g-secretase inhibitors and antagonists for various receptors such as the human vanilloid receptor and dopamine receptors . These applications highlight its significance in drug discovery and development.

Case Studies

  • G-Secretase Inhibitors : A study explored the synthesis of g-secretase inhibitors using derivatives of dioxaborinanes. The results demonstrated that modifications to the dioxaborinane structure could enhance inhibitory activity against g-secretase, which is implicated in Alzheimer's disease pathology .
  • Receptor Antagonists : Research involving the synthesis of antagonists targeting human vanilloid receptors utilized this compound as a key intermediate. The biological assays showed promising results in modulating pain pathways .

Toxicological Profile

The compound is classified under hazardous materials with precautionary statements indicating potential risks such as skin and eye irritation (H226-H318) and requires careful handling .

Properties

IUPAC Name

4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZPHINTQYKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500285
Record name 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61676-61-7
Record name 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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